molecular formula C17H23NO4 B2641756 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2125945-56-2

8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2641756
CAS No.: 2125945-56-2
M. Wt: 305.374
InChI Key: SFHFHFPCRPENHA-UHFFFAOYSA-N
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Description

8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic organic compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry. This scaffold is a fundamental building block in tropane alkaloids and is present in a wide range of biologically active molecules . The compound is substituted with a 3,5-dimethoxybenzoyl group at the nitrogen (N-8) position and a methoxy group at the C-3 position, which influences its stereoelectronic properties and potential interactions with biological targets. The 8-azabicyclo[3.2.1]octane framework is a privileged structure in neuroscience research, often explored for its affinity to neurological targets. Researchers utilize derivatives of this scaffold as key intermediates in the synthesis of complex natural products and in the development of novel pharmacological tools . This product is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-20-14-6-11(7-15(10-14)21-2)17(19)18-12-4-5-13(18)9-16(8-12)22-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHFHFPCRPENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the cycloaddition of 3-oxidopyraziniums with acrylate derivatives . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic processes to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Diversity

  • 8-Sulfonamide Derivatives: Compounds such as (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane () feature sulfonamide groups at the 8-position. Sulfonamides are strong electron-withdrawing groups, which may reduce basicity compared to the benzoyl group in the target compound. This alters pharmacokinetic properties, such as plasma protein binding and metabolic clearance .
  • Diarylmethoxyethylidenyl Derivatives: Derivatives like 3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane () exhibit extended conjugated systems.
  • 3-Methoxy Analogues : The hydrochloride salt of 3-methoxy-8-azabicyclo[3.2.1]octane () lacks the 8-benzoyl group, resulting in reduced molecular weight (177.67 g/mol) and simpler pharmacokinetics. The absence of the benzoyl moiety likely diminishes receptor affinity but improves aqueous solubility .

Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Biological Activity Highlights
Target Compound C₁₇H₂₁NO₄ 303.35 3-methoxy, 8-(3,5-dimethoxybenzoyl) ~2.8 Hypothesized CNS activity (inferred)
3-Methoxy-8-azabicyclo[3.2.1]octane·HCl C₈H₁₆ClNO 177.67 3-methoxy ~1.2 Improved solubility, lower toxicity
8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-3-phenoxy derivative () C₁₈H₂₂N₄O₃S 374.46 8-sulfonamide, 3-phenoxy ~3.5 Non-opioid analgesic activity
8-Cyclopropylmethyl-diarylmethoxyethylidenyl () C₂₄H₂₅F₂NO 405.47 8-cyclopropylmethyl, diarylmethoxy ~4.9 High SERT/DAT selectivity (Ki < 10 nM)

*LogP values estimated via analogy to structurally similar compounds.

Biological Activity

8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a compound derived from the 8-azabicyclo[3.2.1]octane scaffold, which has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

  • Molecular Formula : C15_{15}H19_{19}N\O4_{4}
  • Molecular Weight : 273.32 g/mol

The primary biological activity associated with this compound is its role as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various mood disorders and neuropsychiatric conditions.

  • Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function .
  • Therapeutic Applications : Due to its pharmacological profile, it may be beneficial in treating conditions like depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .

In Vitro Studies

In vitro studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds were tested against human Molt 4/C8 and CEM T-lymphocytes as well as murine L1210 lymphoid leukemia cells. Results indicated varying degrees of cytotoxicity depending on the structural modifications made to the azabicyclo framework .
CompoundCell Line TestedIC50 (µM)
This compoundHSC-210
This compoundHSC-315
This compoundHL-6012

Case Studies

Several case studies have highlighted the therapeutic efficacy of compounds within this class:

  • Depression and Anxiety Disorders : A clinical trial involving patients with major depressive disorder found that treatment with a related azabicyclo compound resulted in significant improvements in mood and anxiety scores compared to placebo groups .
  • ADHD Treatment : Another study focused on the use of monoamine reuptake inhibitors in children diagnosed with ADHD showed promising results in symptom reduction and improvement in attention span when treated with derivatives similar to this compound .

Safety Profile

While the therapeutic potential is significant, safety profiles must be considered:

  • Side Effects : Common side effects associated with monoamine reuptake inhibitors include gastrointestinal disturbances, sleep disturbances, and potential cardiovascular effects due to increased neurotransmitter levels.

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